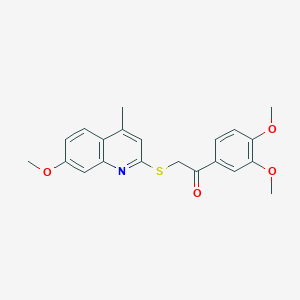

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone

Description

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone is a synthetic organic compound featuring a dimethoxyphenyl group linked via a thioether bridge to a substituted quinoline moiety.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-13-9-21(22-17-11-15(24-2)6-7-16(13)17)27-12-18(23)14-5-8-19(25-3)20(10-14)26-4/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTTVVICLBCCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of the Sulfanylethanone Moiety: This step involves the reaction of the quinoline derivative with a suitable thiol reagent to introduce the sulfanyl group, followed by the addition of an ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline core can be reduced under specific conditions to form tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinoline derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The methoxy and sulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural uniqueness lies in its quinolin-2-ylthio group, which distinguishes it from analogs with simpler aromatic or heterocyclic substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|

| Target Compound | Quinoline-thioether | 3,4-Dimethoxyphenyl; 7-methoxy-4-methylquinolin-2-yl | C₂₀H₂₀NO₄S |

| 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenylthio)ethanone | Phenyl-thioether | 3,4-Dimethoxyphenyl; 4-methoxyphenylthio | C₁₇H₁₈O₄S |

| 2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone | Triazole-thioether | 3,4-Dimethoxyphenyl; 4-methoxyphenyl; triazole | C₂₄H₂₂N₃O₄S |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Quinoline-methanone | 3,4-Dimethoxyphenyl; furyl; dihydroquinoline | C₂₉H₂₈NO₅ |

Key Observations :

- Furan-substituted quinolines (e.g., ) exhibit reduced electron-withdrawing effects compared to thioethers, altering reactivity profiles.

Physicochemical Properties

- Solubility: The quinoline-thioether’s bulkiness likely reduces aqueous solubility compared to phenyl-thioether analogs. Methoxy groups marginally improve organic solvent solubility .

- Stability: Thioether linkages are generally stable under physiological conditions, but quinoline’s aromaticity may increase susceptibility to oxidative metabolism compared to dihydroquinoline derivatives .

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone , also known by its CAS number 503432-17-5, is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The structure features a quinoline core substituted with methoxy and thioether groups, which are critical for its biological activity.

Structural Formula

| Component | Description |

|---|---|

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylethanone |

| Molecular Formula | C21H21NO4S |

| Molecular Weight | 383.5 g/mol |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to This compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects. Research indicates that quinoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study involving a related compound demonstrated that it was nearly 50 times more selective for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of methoxy groups is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary studies show that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of This compound is hypothesized to involve:

- Enzyme Inhibition : Interaction with key enzymes such as COX and various kinases.

- Nucleic Acid Binding : Potential intercalation into DNA or RNA structures.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Case Study 1: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of quinoline derivatives, researchers found that compounds structurally similar to This compound significantly reduced edema in animal models when administered prior to inflammatory stimuli .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of related quinoline compounds revealed that they could effectively inhibit tumor growth in xenograft models. The study noted that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3,4-Dimethoxyphenyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)ethanone to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Begin with the preparation of the quinoline-thiol intermediate, followed by coupling with 1-(3,4-dimethoxyphenyl)-2-bromoethanone. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain reaction temperatures between 50–70°C to avoid side reactions (e.g., oxidation of the thiol group) .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the quinoline and dimethoxyphenyl moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~453.14 for CHNOS) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodology :

- In Vitro Assays : Test for kinase inhibition (e.g., EGFR or CDK2) using fluorescence-based assays. The quinoline-thioether scaffold is known to interact with ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Compare IC values with reference drugs .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., quinoline-binding enzymes). Focus on optimizing hydrogen bonds with methoxy groups and hydrophobic contacts with the methylquinoline moiety .

- QSAR Studies : Corporate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing groups) to predict bioactivity. Validate models with synthesized analogs .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to determine if dynamic processes (e.g., hindered rotation of the thioether group) cause signal splitting .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic signals and confirm connectivity between the ethanone and quinoline groups .

Q. How can reaction byproducts from the thioether coupling step be identified and minimized?

- Methodology :

- LC-MS Monitoring : Track intermediates in real-time to detect disulfide byproducts (common in thiol-based reactions). Add reducing agents (e.g., TCEP) to suppress oxidation .

- Kinetic Studies : Vary reaction times (1–24 hrs) and use -NMR to quantify byproduct formation. Optimize stoichiometry (1:1.2 ratio of thiol to bromoethanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.